molecular formula C14H15FN4 B2996456 1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine CAS No. 2380100-52-5

1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine

货号 B2996456
CAS 编号: 2380100-52-5
分子量: 258.3
InChI 键: NRSRFXQBFBTGLM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine, also known as AZD6738, is a small molecule inhibitor that has been developed as a potential cancer therapy. It is a potent and selective inhibitor of the enzyme ataxia-telangiectasia and Rad3-related protein (ATR), which plays a key role in the DNA damage response pathway.

作用机制

1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine works by inhibiting the ATR kinase, which is a key mediator of the DNA damage response pathway. ATR is activated in response to DNA damage, and it plays a critical role in preventing the replication of damaged DNA. By inhibiting ATR, 1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine can induce DNA damage and cell death in cancer cells, while sparing normal cells.
Biochemical and Physiological Effects:
1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine has been shown to induce DNA damage and cell death in a variety of cancer cell lines, including those that are resistant to chemotherapy and radiation therapy. It has also been shown to enhance the efficacy of these therapies in preclinical models. In addition, 1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine has been shown to have a favorable safety profile in both preclinical and clinical studies.

实验室实验的优点和局限性

One advantage of using 1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine in lab experiments is that it is a highly selective inhibitor of ATR, which reduces the risk of off-target effects. Another advantage is that it has been extensively studied in preclinical models, which provides a wealth of data on its efficacy and safety. However, one limitation is that it is still in the early stages of clinical development, and its long-term safety and efficacy in humans is not yet fully understood.

未来方向

There are several potential future directions for research on 1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine. One area of focus could be on identifying biomarkers that can predict response to treatment with 1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine. Another area of focus could be on developing combination therapies that can enhance the efficacy of 1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine in specific types of cancer. Finally, future studies could focus on optimizing the dosing and scheduling of 1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine to maximize its therapeutic potential.

合成方法

The synthesis of 1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine involves a multi-step process that starts with the reaction of 5-fluoro-6-phenylpyrimidin-4-amine with N-methylazetidin-3-ol in the presence of a base. This is followed by several purification steps, including column chromatography and recrystallization, to obtain the final product in high purity and yield.

科学研究应用

1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine has been extensively studied in preclinical models of cancer, including both in vitro and in vivo studies. It has been shown to enhance the efficacy of chemotherapy and radiation therapy by inhibiting the DNA damage response pathway, which is often upregulated in cancer cells. 1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine has also been shown to have synergistic effects with other targeted therapies, such as PARP inhibitors and checkpoint inhibitors.

属性

IUPAC Name

1-(5-fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4/c1-16-11-7-19(8-11)14-12(15)13(17-9-18-14)10-5-3-2-4-6-10/h2-6,9,11,16H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRSRFXQBFBTGLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CN(C1)C2=NC=NC(=C2F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Fluoro-6-phenylpyrimidin-4-yl)-N-methylazetidin-3-amine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。